5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Description
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a tetrahydronaphthalene derivative characterized by a hydroxyl group at the 2-position and two methyl groups at the 5-position of the partially hydrogenated naphthalene ring system. Structural analogs, such as acetylated or methylated derivatives, highlight its versatility as a building block for further functionalization .
Properties
IUPAC Name |
5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKROICWEDYNFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51438-95-0 | |
| Record name | 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Mechanism of Hydroboration-Oxidation
The hydroboration-oxidation route offers superior stereocontrol compared to Friedel-Crafts methods. In this two-step process, 5,5-dimethyl-1,2-dihydronaphthalene undergoes hydroboration with borane (BH₃) or its derivatives, followed by oxidation to introduce the hydroxyl group. The reaction proceeds via anti-Markovnikov addition, where boron attaches to the less substituted carbon of the alkene, ensuring precise positioning of the hydroxyl group at the C2 position.
The mechanism involves a concerted transition state where the electron-deficient boron atom interacts with the π-electrons of the alkene. This step avoids carbocation formation, eliminating rearrangement byproducts. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic medium converts the boron intermediate to the desired alcohol.
Optimization and Yield
Recent optimizations employ disiamylborane (Sia₂BH) to enhance selectivity, achieving yields exceeding 75% under mild conditions (0°C to room temperature). The use of tetrahydrofuran (THF) as a solvent further stabilizes the borane intermediate, reducing side reactions. Table 1 summarizes key parameters for this method.
Table 1: Hydroboration-Oxidation Conditions and Outcomes
| Borane Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BH₃·THF | THF | 0 | 68 |
| Sia₂BH | Hexane | 25 | 78 |
| 9-BBN | DCM | -10 | 72 |
Reductive Amination Strategies for Functionalized Derivatives
Reductive amination has emerged as a versatile method for introducing nitrogen-containing substituents, which are pivotal in medicinal chemistry applications. For example, 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol derivatives with piperazine or pyridinyl groups exhibit dopamine receptor affinity, as demonstrated in structure-activity relationship (SAR) studies.
Synthetic Pathway
The synthesis begins with the reductive amination of 7-methoxy-2-tetralone using n-propylamine in the presence of sodium cyanoborohydride (NaBH₃CN). The resulting amine intermediate undergoes N-alkylation with chloroacetyl chloride, followed by coupling with arylpiperazines via Suzuki-Miyaura cross-coupling. Final demethylation with boron tribromide (BBr₃) yields the target compound.
Key Reaction Steps:
- Reductive amination:
$$
\text{7-Methoxy-2-tetralone} + \text{n-Propylamine} \xrightarrow{\text{NaBH₃CN}} \text{Amine Intermediate}
$$ - N-Alkylation:
$$
\text{Amine} + \text{ClCH₂COCl} \rightarrow \text{Chloroacetamide Derivative}
$$ - Suzuki Coupling:
$$
\text{Chloroacetamide} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl Product}
$$ - Demethylation:
$$
\text{Methyl Ether} \xrightarrow{\text{BBr₃}} \text{Phenol}
$$
This method achieves moderate to high yields (50–85%) and is scalable for pharmaceutical applications.
Multicomponent Synthesis Using Dichloromethane as a C1 Source
A novel approach reported in 2024 utilizes dichloromethane (DCM) as a C1 building block in the chemoselective synthesis of 1,4,2-dioxazoles, which serve as precursors to 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol derivatives. This method addresses the challenge of incorporating methyl groups without traditional alkylating agents.
Reaction Design
The one-pot reaction involves the condensation of DCM with secondary amines and alcohols under basic conditions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as both a base and a nucleophilic catalyst, facilitating the formation of the dioxazole ring. For example, reacting DCM with 5,6,7,8-tetrahydronaphthalen-2-ol and piperazine yields a dioxazole intermediate, which is subsequently reduced to the target compound.
Advantages:
- Avoids hazardous methylating agents like iodomethane.
- Operates under mild conditions (room temperature, 24 hours).
- Exhibits broad substrate scope, including heterocyclic alcohols.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison Based on Yield, Scalability, and Selectivity
| Method | Yield (%) | Scalability | Selectivity | Key Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 60–70 | Moderate | Low | Harsh conditions, byproducts |
| Hydroboration-Oxidation | 70–80 | High | High | Borane handling required |
| Reductive Amination | 50–85 | High | Moderate | Multi-step synthesis |
| Multicomponent (DCM) | 65–75 | Moderate | High | Limited to specific substrates |
Recent Advances in Catalytic Asymmetric Synthesis
Enantioselective synthesis has gained traction for producing chiral derivatives of 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol. Chiral phosphoric acid catalysts enable asymmetric hydroboration, achieving enantiomeric excess (ee) values >90%. For instance, using (R)-BINOL-derived catalysts, the hydroxyl group is introduced with high stereocontrol, critical for pharmaceutical applications.
Applications in Drug Discovery and Development
The compound’s derivatives show promise as dopamine D2/D3 receptor agonists, with Ki values in the nanomolar range. For example, analog 8b exhibits a Ki of 0.825 nM at D3 receptors, highlighting its potential in treating Parkinson’s disease. Structural modifications, such as N-alkylation with pyridinyl groups, enhance blood-brain barrier permeability.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene.
Substitution: 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl chloride.
Scientific Research Applications
Introduction to 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis :
-
Synthetic Routes :
- The compound can be synthesized through several methods including oxidation of related naphthalene derivatives and subsequent functionalization. For example, it can be oxidized to form ketones or carboxylic acids which are further utilized in organic synthesis.
Biology
- Biological Activity :
- Anticancer Studies :
Medicine
- Therapeutic Potential :
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
- Objective : Evaluate the anticancer effects of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol in breast cancer models.
- Methodology : MCF-7 cell lines were treated with varying concentrations of the compound.
- Results : Significant induction of apoptosis was observed with minimal effects on normal cells.
Case Study 2: Antimicrobial Efficacy
- Objective : Assess the antimicrobial properties against resistant bacterial strains.
- Methodology : The compound was tested against several multi-drug resistant bacteria.
- Results : Effective inhibition of bacterial growth was noted.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- Molecular Formula : C₁₄H₁₈O
- Molecular Weight : 202.29
- Key Features: Acetyl group at the 2-position instead of a hydroxyl group.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol
(S)-5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
- Molecular Formula : C₂₀H₂₂O₂
- Key Features: Binaphthol structure with dual hydroxyl groups, enabling chiral recognition and applications in asymmetric catalysis. The diol functionality enhances hydrogen-bonding capacity compared to mono-ol derivatives .
Physicochemical Properties
*LogP values estimated via analogy to structurally similar compounds.
Biological Activity
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS No. 51438-95-0) is an organic compound belonging to the class of tetralins. Its unique molecular structure, featuring a hydroxyl group attached to a tetrahydronaphthalene framework, gives it various biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.26 g/mol
- IUPAC Name : 5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-ol
The biological activity of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.
Anticancer Activity
Research indicates that 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol exhibits significant anticancer properties. For instance:
- Study Findings : In vitro studies have shown that this compound can inhibit cell viability in human breast cancer cells. The IC₅₀ values for related compounds in similar studies range from 18.23 µM to 29.34 µM . This suggests a potential role in cancer therapy.
Enzyme Interaction
The compound's interaction with specific enzymes is crucial for its biological effects:
| Enzyme | Effect | IC₅₀ (µM) |
|---|---|---|
| PARP1 | Inhibition | 0.01 - 100 |
| Caspase 3/7 | Activation | Not specified |
Studies have demonstrated that it can enhance caspase activity in a dose-dependent manner, indicating its potential in apoptosis induction .
Antiviral Activity
Emerging research has explored the antiviral potential of similar tetrahydronaphthalene derivatives. Certain compounds within this class have shown inhibitory effects against viruses such as HCoV-229E and HCoV-OC43 without exhibiting cellular toxicity .
Case Study 1: Anticancer Efficacy
A study published in MDPI assessed various derivatives of naphthalene compounds for their efficacy against breast cancer cells. The results indicated that compounds similar to 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol demonstrated significant cytotoxicity with comparable IC₅₀ values to established chemotherapeutics like Olaparib .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of PARP1 by naphthalene derivatives. The findings revealed that these compounds could inhibit PARP1 activity significantly at varying concentrations. This inhibition is crucial for developing treatments targeting cancer cell survival mechanisms .
Comparison with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 5,6,7,8-Tetrahydronaphthalen-2-ol | Lacks dimethyl groups | Moderate anticancer activity |
| 2-Naphthol | Hydroxyl on naphthalene | Limited enzyme interaction |
| Tetralin | Fully hydrogenated naphthalene | No significant biological activity |
Q & A
Q. What are the standard synthetic routes for 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes, including cyclization and hydroxylation. For example, a precursor like methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate may undergo protection (e.g., tetrahydropyranylation using 3,4-Dihydro-2H-pyran and pyridinium p-toluenesulfonate), followed by reduction with agents like LAH (lithium aluminum hydride) in THF under controlled temperatures . Optimization focuses on catalyst selection (e.g., acid catalysts for stereochemical control), solvent polarity, and reaction time to maximize yield and purity.
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : To confirm stereochemistry and substituent positions (e.g., methyl groups at C5).
- Gas chromatography (GC) : Paired with mass spectrometry (GC-MS) to assess purity and detect byproducts. For example, HP-5MS or CP-Sil 5 CB columns are used with He carrier gas at 1 mL/min .
- HPLC : With UV detection to quantify impurities, leveraging retention times from reference standards .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during synthesis, particularly at the 5,5-dimethyl positions?
Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For instance, asymmetric hydrogenation using Ru-BINAP catalysts can induce specific configurations. Evidence from similar tetrahydronaphthalene derivatives shows that steric hindrance from the 5,5-dimethyl groups necessitates precise temperature control (-20°C to 0°C) to avoid racemization .
Q. How does the compound’s stability vary under different experimental conditions, and what precautions are critical?
Stability data indicate degradation risks under acidic/basic conditions or prolonged exposure to light. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below -20°C. Incompatibility with strong oxidizers (e.g., peroxides) requires segregation in lab storage . Degradation products (e.g., quinone derivatives) should be monitored via TLC or LC-MS.
Q. What contradictory findings exist in the literature regarding its physicochemical properties, and how can they be resolved?
Discrepancies in melting points (e.g., reported ranges of 179°C–185°C) may arise from polymorphic forms or impurities. Researchers should recrystallize the compound using standardized solvents (e.g., ethanol/water mixtures) and validate results via differential scanning calorimetry (DSC) . Similarly, conflicting solubility data in aqueous buffers warrant phase-solubility studies with controlled pH and ionic strength.
Q. What biological screening approaches are suitable for evaluating its potential bioactivity?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Anti-inflammatory testing : COX-2 inhibition assays using human recombinant enzymes .
- Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors), given structural similarity to bioactive tetralins .
Q. How can derivatization enhance its utility in drug discovery?
Functionalization at the hydroxyl group (e.g., esterification, etherification) or the tetrahydronaphthalene core (e.g., halogenation at C7/C8) improves pharmacokinetic properties. For example, introducing sulfonate esters increases water solubility, while allylation at C2 enables click chemistry for target engagement studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
